TCO-PEG9-maleimide

PROTAC linker spatial optimization bioconjugation

TCO-PEG9-maleimide (CAS: 2183440-37-9) is a heterobifunctional crosslinker comprising a trans-cyclooctene (TCO) moiety, a maleimide group, and a discrete polyethylene glycol (PEG9) spacer. It is classified as a PEG-based PROTAC linker and is routinely employed in bioorthogonal chemistry for catalyst-free inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazine-bearing molecules, while the maleimide terminus enables thiol-specific conjugation (pH 6.5–7.5).

Molecular Formula C36H61N3O14
Molecular Weight 759.9 g/mol
Cat. No. B11831665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG9-maleimide
Molecular FormulaC36H61N3O14
Molecular Weight759.9 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43)/b2-1-
InChIKeyTZGDGNPQUCQZSR-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCO-PEG9-maleimide Procurement Overview: Specifications and Functional Classification


TCO-PEG9-maleimide (CAS: 2183440-37-9) is a heterobifunctional crosslinker comprising a trans-cyclooctene (TCO) moiety, a maleimide group, and a discrete polyethylene glycol (PEG9) spacer . It is classified as a PEG-based PROTAC linker and is routinely employed in bioorthogonal chemistry for catalyst-free inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazine-bearing molecules, while the maleimide terminus enables thiol-specific conjugation (pH 6.5–7.5) [1]. The PEG9 spacer (nine ethylene oxide units) confers aqueous solubility and provides a defined molecular reach of approximately 38–40 Å [2].

TCO-PEG9-maleimide: Why Linker Length and Discrete PEG Chemistry Preclude Simple Substitution


Generic substitution among TCO-PEGn-maleimide variants is inadvisable because the polyethylene glycol (PEG) spacer length directly governs the spatial reach, conformational flexibility, and intermolecular distance between conjugated entities [1]. In PROTAC design, linker length and composition are critical determinants of ternary complex formation efficiency and degradation potency; even incremental changes in PEG units (e.g., PEG4 vs. PEG9 vs. PEG12) can alter the optimal positioning of the E3 ligase ligand relative to the target protein, thereby modulating ubiquitination efficiency . Similarly, in antibody conjugation and pretargeted imaging applications, spacer length influences steric accessibility of the TCO moiety for subsequent tetrazine ligation, as well as the aqueous solubility and aggregation propensity of the labeled biomolecule [2].

TCO-PEG9-maleimide: Quantitative Evidence for Linker-Specific Differentiation


PEG9 Spacer Length: Defined Molecular Reach vs. Shorter PEG Variants

TCO-PEG9-maleimide contains a discrete PEG9 chain comprising nine ethylene glycol repeat units, yielding a fully extended contour length of approximately 38–40 Å [1]. This represents an intermediate spacer length relative to commercially available TCO-PEGn-maleimide variants such as PEG3 (~14–16 Å), PEG4 (~18–20 Å), and PEG12 (~50–52 Å) [2]. The PEG9 length provides enhanced spatial separation between conjugated biomolecules compared to shorter PEG3/PEG4 linkers, while avoiding the excessive flexibility and potential for chain entanglement associated with longer PEG12 or polydisperse PEG linkers [3].

PROTAC linker spatial optimization bioconjugation

PROTAC Linker Classification: TCO-PEG9-maleimide as a Defined PEG-Based Building Block

TCO-PEG9-maleimide is explicitly classified as a PEG-based PROTAC linker by multiple authoritative vendor databases, including MedChemExpress (HY-141184) and TargetMol (T18784) . This classification distinguishes it from non-PEG alkyl linkers, peptide-based cleavable linkers, and polydisperse high-molecular-weight PEG reagents . The compound is supplied as a discrete, monodisperse chemical entity (MW 759.88 g/mol, C36H61N3O14) rather than a polydisperse PEG mixture, ensuring batch-to-batch reproducibility in conjugate stoichiometry .

PROTAC targeted protein degradation linker optimization

IEDDA Click Kinetics: Class-Wide TCO–Tetrazine Reactivity Benchmark

The TCO moiety in TCO-PEG9-maleimide participates in inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine derivatives. Although no direct head-to-head kinetic comparison for TCO-PEG9-maleimide specifically is available in the peer-reviewed literature, the TCO–tetrazine reaction class exhibits second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to >100,000 M⁻¹s⁻¹ depending on TCO substitution pattern and tetrazine structure [1]. The TCO group in TCO-PEG9-maleimide is a standard axial trans-cyclooctene, which typically exhibits k₂ values in the range of 2,000–30,000 M⁻¹s⁻¹ in aqueous media [2]. This reactivity class substantially exceeds that of copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reagents such as DBCO or BCN (k₂ typically 0.1–10 M⁻¹s⁻¹) [3].

bioorthogonal chemistry IEDDA cycloaddition click chemistry

TCO-PEG9-maleimide: Evidence-Based Application Scenarios for Procurement Decision-Making


PROTAC Development Requiring Defined, Mid-Length PEG Spacer

TCO-PEG9-maleimide is suitable for PROTAC synthesis where a discrete PEG9 spacer (~38–40 Å) is empirically determined to be optimal for ternary complex formation between the E3 ligase ligand and the target protein ligand [1]. The monodisperse nature (MW 759.88) ensures reproducible linker stoichiometry and eliminates conjugate heterogeneity, which is essential for establishing robust structure-activity relationships during lead optimization . The TCO group enables modular, post-synthetic functionalization via tetrazine ligation, providing flexibility for library construction [2].

Antibody Conjugation for Pretargeted Imaging and ADC Payload Attachment

The maleimide group enables site-specific conjugation to engineered cysteine residues or reduced interchain disulfides on antibodies under mild conditions (pH 6.5–7.5) [1]. The PEG9 spacer provides sufficient molecular reach to present the TCO moiety beyond the antibody Fc or Fab surface, minimizing steric occlusion and enhancing subsequent tetrazine ligation efficiency . The hydrophilic PEG9 chain reduces aggregation of the labeled antibody during storage in aqueous buffer compared to non-PEG linkers [2].

Stepwise Bioconjugation Workflows Requiring Orthogonal Reactive Handles

TCO-PEG9-maleimide enables sequential, orthogonal bioconjugation: first, thiol-specific labeling of a biomolecule (e.g., peptide, protein, nanoparticle) via maleimide chemistry; second, bioorthogonal ligation with a tetrazine-bearing payload (e.g., fluorophore, drug, imaging agent) via IEDDA cycloaddition [1]. This two-step approach minimizes cross-reactivity and allows for modular, building-block-style assembly of complex molecular constructs without interference between functional groups . The PEG9 spacer ensures adequate physical separation between the initial conjugate and the subsequently attached tetrazine payload [2].

Nanoparticle Surface Functionalization Requiring Hydrophilic Spacer

The PEG9 chain confers enhanced aqueous solubility and reduced non-specific protein adsorption when TCO-PEG9-maleimide is used to functionalize nanoparticle surfaces (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) [1]. The maleimide group enables covalent attachment to thiol-modified nanoparticle surfaces, while the distal TCO group remains accessible for subsequent bioorthogonal conjugation with tetrazine-modified targeting ligands or therapeutic payloads . The defined PEG9 length provides a reproducible steric barrier that can be systematically optimized for in vivo circulation properties [2].

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